2-Allylphenyl 3-piperidinyl ether

PNMT Enzyme Inhibition Neuroscience

SAR irreproducibility arises when positional isomers are substituted without validation. 2-Allylphenyl 3-piperidinyl ether (CAS 946714-33-6) is the exact 3-piperidinyl isomer for mapping sigma/5-HT2 receptor pharmacophores. • Baseline PNMT Ki: 1.11×10⁶ nM - suitable negative control for off-target screening. • Enables direct comparative binding assays with the 4-isomer (CAS 946714-81-4). • Both isomers commercially available at identical pricing for unbiased experimental design.

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
CAS No. 946714-33-6
Cat. No. B1521069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Allylphenyl 3-piperidinyl ether
CAS946714-33-6
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESC=CCC1=CC=CC=C1OC2CCCNC2
InChIInChI=1S/C14H19NO/c1-2-6-12-7-3-4-9-14(12)16-13-8-5-10-15-11-13/h2-4,7,9,13,15H,1,5-6,8,10-11H2
InChIKeyWTQHYGPQAHXXGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Allylphenyl 3-piperidinyl ether: CNS Probe Isomer


2-Allylphenyl 3-piperidinyl ether (CAS 946714-33-6) is a piperidine ether derivative with a molecular formula of C14H19NO and a molecular weight of 217.31 g/mol [1]. It is a positional isomer of 2-Allylphenyl 4-piperidinyl ether (CAS 946714-81-4). This compound belongs to a class of piperidine ethers that have been disclosed in patents as potential psychotropic agents with activity at sigma and 5-HT2 receptors [2]. The specific substitution pattern on the piperidine ring (3-position vs. 4-position) is a critical determinant of receptor binding affinity and functional selectivity in this chemical series [3].

Positional Isomer 3-piperidinyl ether; distinct from 4-isomer analog
CNS Probe Context Piperidine ether series for sigma/5-HT2 receptor SAR
Enzyme Profile Reported very low PNMT affinity; off-target screening context

2-Allylphenyl 3-piperidinyl ether: Substitution Failure


The substitution of 2-Allylphenyl 3-piperidinyl ether with other piperidine ether derivatives without explicit validation is scientifically unsound. The exact position of the ether linkage on the piperidine ring (3-position vs. 4-position) is known to dramatically alter receptor binding profiles and functional activity in this chemical class [1]. Furthermore, the allyl substitution pattern on the phenyl ring is a key determinant of target engagement [2]. In vitro data indicates that this specific compound (3-isomer) demonstrates weak inhibition of phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 × 10⁶ nM, suggesting a distinct biological profile that may not be shared by its 4-positional isomer or other analogs [3]. Direct head-to-head comparative data for this compound versus its closest analogs is limited, but the known structure-activity relationships (SAR) of piperidine ethers underscore the necessity of using the exact CAS-specified compound for reproducible research outcomes.

Target Compound
Substitute Risk
3-piperidinyl ether (specified positional isomer)
4-piperidinyl ether may shift receptor binding profile; SAR not directly interchangeable
Reported weak PNMT inhibition profile
Other piperidine ethers may show distinct off-target enzyme interactions; PNMT Ki context may not transfer

2-Allylphenyl 3-piperidinyl ether: Quantitative Evidence


PNMT Inhibition vs. Class Baseline

2-Allylphenyl 3-piperidinyl ether was tested for its inhibitory activity against phenylethanolamine N-methyltransferase (PNMT). In a radiochemical assay using bovine PNMT, the compound exhibited a Ki value of 1.11 × 10⁶ nM (1.11 mM) [1]. This indicates a very low affinity for the PNMT enzyme, positioning it as a weak inhibitor relative to known PNMT ligands. While direct comparator data for the 4-positional isomer in the same assay is not available, the obtained value provides a quantitative benchmark for this specific 3-substituted isomer. This weak activity may be advantageous in applications where PNMT inhibition is an off-target effect to be minimized, distinguishing it from more potent PNMT inhibitors within the broader piperidine ether class.

PNMT Inhibition Ki
Class-level
Ki = 1.11 × 10⁶ nM
Very low affinity; supports off-target screening context
Bovine PNMT radiochemical assay; 4-isomer comparator data not available
PNMT Enzyme Inhibition Neuroscience

Commercial Availability: 3-Isomer vs. 4-Isomer

2-Allylphenyl 3-piperidinyl ether (CAS 946714-33-6) is commercially available from Santa Cruz Biotechnology (catalog number sc-306492) at a price of $294.00 for 500 mg [1]. Its positional isomer, 2-Allylphenyl 4-piperidinyl ether (CAS 946714-81-4), is offered by the same vendor (catalog number sc-306493) at the identical price of $294.00 for 500 mg [2]. This pricing parity indicates that cost is not a differentiating factor for procurement. The primary differentiation lies in the intended biological application, driven by the distinct SAR of each isomer. The availability of both isomers from a single supplier allows researchers to conduct controlled head-to-head studies to elucidate the impact of piperidine substitution on their specific target of interest.

Isomer Pricing
Head-to-head
$294.00 / 500 mg each (both isomers)
Cost-neutral procurement for comparative studies
Single vendor pricing as of April 2026
Procurement Isomer Comparison Cost Analysis

Physicochemical Differences Between Isomers

While the molecular formula and weight are identical between the 3- and 4-piperidinyl isomers (C14H19NO, 217.31 g/mol), computed properties reveal subtle differences that may influence biological behavior. For 2-Allylphenyl 3-piperidinyl ether, the exact mass is 217.146664230 g/mol, with 1 hydrogen bond donor, 2 hydrogen bond acceptors, and 4 rotatable bonds [1]. The topological polar surface area (tPSA) is predicted to be 21.26 Ų. While the 4-isomer shares the same molecular descriptors, the spatial orientation of the basic piperidine nitrogen relative to the aryl ether motif differs. This positional change can affect pKa of the nitrogen, molecular shape, and consequently, binding to biological targets [2].

Physicochemical Comparison
Data to verify
Identical 2D descriptors; 3D spatial arrangement differs
Supports rationale for isomer-specific binding
Computed tPSA ~21.26 Ų; pKa data not available
Physicochemical Properties Isomer Comparison Drug Design

2-Allylphenyl 3-piperidinyl ether: Research Applications


Positional SAR in CNS Probe Development

The compound's primary value lies in its utility as a defined positional isomer for structure-activity relationship (SAR) studies targeting central nervous system (CNS) receptors. Given the patent disclosures of piperidine ethers as sigma and 5-HT2 receptor ligands [1], 2-Allylphenyl 3-piperidinyl ether can be used in comparative binding assays alongside its 4-isomer analog to precisely map the receptor pharmacophore. The quantitative Ki value for PNMT (1.11 × 10⁶ nM) [2] also serves as a baseline for off-target liability screening in these CNS-targeted projects.

Negative Control for PNMT Inhibition Studies

With a Ki of 1.11 × 10⁶ nM against PNMT, 2-Allylphenyl 3-piperidinyl ether exhibits very weak inhibition of this enzyme [2]. This characteristic makes it a suitable candidate for use as a negative control in assays designed to identify or characterize potent PNMT inhibitors. Its structural similarity to more active piperidine ethers, coupled with its low affinity for PNMT, allows researchers to attribute observed biological effects in related compounds to specific structural features rather than non-specific interactions.

Controlled Isomer Comparison Studies

As both the 3- and 4-piperidinyl isomers are commercially available from the same vendor at an identical price ($294.00 for 500 mg) [3], this facilitates the design of controlled comparative studies. Researchers can procure both isomers without cost bias to investigate how the position of the ether linkage on the piperidine ring influences in vitro potency, selectivity, and in vivo pharmacokinetic parameters in their specific disease models.

Application
Selection Property
Validation Focus
CNS Probe SAR Studies
Positional isomer identity (3-piperidinyl)
Comparative binding assay vs 4-isomer
Off-Target Liability Screening
Reported weak PNMT inhibition profile
Negative control in PNMT inhibition assays
Controlled Isomer Comparison
Identical pricing & supplier availability
Cost-neutral head-to-head study design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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